N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(18-12-13-8-9-13)15-17(21-10-4-5-11-21)22(20-19-15)14-6-2-1-3-7-14/h1-7,10-11,13H,8-9,12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZOMBZFUHOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique triazole ring fused with a pyrrole moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the condensation of appropriate precursors using established organic chemistry techniques, such as the azide-alkyne cycloaddition reaction.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of triazole derivatives, including this compound.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 21.86 to 45.00 μg/mL against prostate (PC3) and skin (A375) cancer cell lines, indicating promising anticancer activity compared to standard treatments like cisplatin .
- Mechanism of Action : The mechanism underlying the anticancer activity is thought to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, triazole derivatives have been shown to modulate the activity of androgen receptors and other oncogenic targets .
Pharmacological Properties
The compound has shown a range of biological activities beyond anticancer effects:
- Antimicrobial Activity : Triazoles are recognized for their broad-spectrum antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory Effects : Some research highlights their potential in reducing inflammation, which is crucial in cancer progression and other chronic diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of triazole derivatives:
| Compound Variation | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(cyclopropylmethyl)-triazole | 0.83 | High potency against cancer |
| Methylene-linked analogues | 10.86 | Reduced potency |
| Tetrahydropyran derivative | 0.30 | Comparable potency to lead compound |
This table illustrates how variations in chemical structure can significantly influence biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Position 1 (Aryl Substituents)
- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: 4-Methoxyphenyl at position 1, 4-chlorophenyl on the amide. Chlorine at the amide position may improve lipophilicity and target binding . Biological Activity: Anticancer activity noted in related compounds, though specific data for this analog are unreported.
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide ():
- Substituents: Chloro and methyl groups on the aryl ring.
- Impact: Increased steric bulk and halogen-mediated hydrophobic interactions.
Position 5 (Heterocyclic/Functional Groups)
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide ():
- Substituents: Trifluoromethyl at position 4.
- Impact: The electron-withdrawing CF₃ group enhances metabolic stability and may alter electronic properties of the triazole ring.
- Biological Activity: Demonstrated c-Met kinase inhibition and antiproliferative effects in multiple cancer cell lines (MCF-7, HepG2) .
- 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides (): Substituents: Amino group at position 5. Biological Activity: Selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells .
Position 4 (Carboxamide Substituents)
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide ():
- Substituents: Pyridyl at position 5, isopropylphenyl on the amide.
- Impact: The pyridyl group introduces hydrogen-bonding capability, while the isopropylphenyl enhances lipophilicity.
4-Benzyloxy-1-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxamide ():
- Substituents: Cyclopropylmethyl at position 1, tetrafluorobiphenyl on the amide.
- Impact: The fluorinated biphenyl group likely improves target selectivity through halogen bonding.
Melting Points and Stability
- Triazole Analogs : Melting points range from 123–183°C ().
- Target Compound : Expected mp ~150–180°C, influenced by the rigid cyclopropane and pyrrole groups.
Spectroscopic Characterization
- 1H-NMR : Pyrrole protons resonate at δ 6.0–7.0 ppm; cyclopropylmethyl protons appear as multiplets at δ 0.5–1.5 ppm.
- MS (ESI) : Molecular ion [M+H]+ expected near m/z 350–400, depending on exact mass.
Anticancer Activity
- Pyrrole-Substituted Analogs: Limited direct data, but related 5-heterocyclic triazoles (e.g., pyridyl, thienyl) show inhibition of cancer cell lines (NCI-H522, GP = 68–86%) ().
- Cyclopropylmethyl Effect : May reduce metabolic clearance compared to N-propyl or N-butyl analogs ().
Target Selectivity
Q & A
Q. Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Core scaffold |
| 2 | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Hydrolyzed precursor |
| 3 | N-(cyclopropylmethyl)-1H-pyrazole-4-carboxamide | Amide-coupled intermediate |
Reference : Similar synthetic strategies are validated in the preparation of 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .
Basic: How is the compound characterized using spectroscopic techniques, and what are the critical spectral markers?
Methodological Answer:
Characterization relies on:
- NMR :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.5–3.5 ppm (cyclopropylmethyl CH₂), and δ 1.0–1.5 ppm (cyclopropane CH₂) confirm substituent integration.
- ¹³C NMR : Signals near 160–170 ppm indicate the carboxamide carbonyl group.
- IR : Stretching at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
Q. Critical Markers :
| Technique | Marker | Significance |
|---|---|---|
| ¹H NMR | δ 6.5–7.5 ppm (pyrrole protons) | Confirms 1H-pyrrol substitution |
| IR | 1600–1500 cm⁻¹ (triazole ring vibrations) | Validates triazole core |
Reference : Structural validation of analogous compounds via combined spectroscopy is detailed in .
Advanced: What methodologies are employed in X-ray crystallographic analysis of this compound, and how are software tools like SHELXL utilized in refinement?
Methodological Answer :
Crystallography Workflow :
Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 295 K with Mo Kα radiation.
Structure Solution : Using direct methods (e.g., SHELXD) for phase determination .
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. Key parameters include:
- R Factor : < 0.06 (e.g., R₁ = 0.056 in analogous structures) .
- Data-to-Parameter Ratio : > 15:1 ensures model reliability.
Q. Software Integration :
Q. Resolution Strategies :
Hybrid DFT/XRD Analysis : Optimize computational models using XRD-derived coordinates .
Dynamic NMR : Detect tautomeric equilibria via variable-temperature ¹H NMR.
Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal packing vs. solvent-simulated environments.
Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT (B3LYP/6-311++G(d,p)) aligned with XRD data within 0.02 Å for bond lengths .
Advanced: What strategies are used to study the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer :
SAR studies focus on:
Substituent Variation : Modifying the cyclopropylmethyl, phenyl, or pyrrole groups to assess bioactivity (e.g., kinase inhibition).
Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (cyclopropane).
In Silico Docking : Using AutoDock or Schrödinger to predict target binding (e.g., enzymes or receptors).
Q. Key Findings :
- Pyrrole Substitution : Enhances π-π stacking with aromatic residues in target proteins .
- Cyclopropane : Improves metabolic stability compared to linear alkyl chains .
Reference : Analogous SAR frameworks are validated for 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
